molecular formula C5H7N3S B1626341 5-Methyl-3-(methylthio)-1,2,4-triazine CAS No. 28735-24-2

5-Methyl-3-(methylthio)-1,2,4-triazine

Cat. No. B1626341
CAS RN: 28735-24-2
M. Wt: 141.2 g/mol
InChI Key: XIMYORHJBOQKDO-UHFFFAOYSA-N
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Description

“5-Methyl-3-(methylthio)-1,2,4-triazine” is a chemical compound with the molecular formula C11H10N4S . It has an average mass of 230.289 Da and a monoisotopic mass of 230.062622 Da .


Molecular Structure Analysis

The molecular structure of “5-Methyl-3-(methylthio)-1,2,4-triazine” includes 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond . Its molar refractivity is 66.1±0.5 cm³ .


Physical And Chemical Properties Analysis

“5-Methyl-3-(methylthio)-1,2,4-triazine” has a density of 1.4±0.1 g/cm³, a boiling point of 377.0±48.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 62.5±3.0 kJ/mol, and it has a flash point of 181.8±29.6 °C . The compound’s index of refraction is 1.753 .

Scientific Research Applications

Synthesis and Chemical Properties

5-Methyl-3-(methylthio)-1,2,4-triazine and its derivatives have been a focus in the field of organic chemistry, particularly in the synthesis of novel heterocyclic systems. Labanauskas et al. (2004) demonstrated the synthesis of a unique heterocyclic system, which involved the transformation of amino alcohol obtained from thione methylation into a chlorinated derivative, followed by condensation with ethyl orthoformate (Labanauskas et al., 2004). Similarly, Rykowski and Plas (1982) explored the amination of 1,2,4-triazines, including 5-methyl-3-(methylthio)-1,2,4-triazine, demonstrating the formation of 3-amino-1,2,4-triazines and other by-products through reactions with potassium amide in liquid ammonia (Rykowski & Plas, 1982).

Analytical Applications

Jacobsen and Rose (1985) utilized carbon-13 nuclear magnetic resonance spectroscopy to determine the methylation products of 3-methylthio-1,2,4-triazin-5(2H)-one, showing the efficiency of this method in identifying the sites of methylation in the 1,2,4-triazine series (Jacobsen & Rose, 1985). The electrochemical behavior of triazine derivatives, including 4-amino-6-methyl-3-thio-1,2,4-triazin-5-one, was studied by Fotouhi et al. (2003), revealing insights into the electroreduction mechanisms of these compounds (Fotouhi et al., 2003).

Biological and Pharmaceutical Research

Triazine derivatives, such as 5-methyl-3-(methylthio)-1,2,4-triazine, have also been studied for their biological activities. Alshammari and Bakhotmah (2022) reviewed the synthesis, reactivity, and applications of 1,2,4-triazine derivatives, highlighting their potential in medicinal chemistry due to various biological activities like anticancer, antibacterial, and antifungal properties (Alshammari & Bakhotmah, 2022).

properties

IUPAC Name

5-methyl-3-methylsulfanyl-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c1-4-3-6-8-5(7-4)9-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMYORHJBOQKDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NC(=N1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10500622
Record name 5-Methyl-3-(methylsulfanyl)-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-(methylthio)-1,2,4-triazine

CAS RN

28735-24-2
Record name 5-Methyl-3-(methylsulfanyl)-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-3-(methylsulfanyl)-1,2,4-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
FI Carroll, SV Kotturi, HA Navarro… - Journal of medicinal …, 2007 - ACS Publications
Procedures were developed for the synthesis of 3-methyl-5-phenylethynyl[1,2,4]triazine (4), 6-methyl-3-phenylethynyl[1,2,4]triazine (5), and 5-methyl-3-phenylethynyl[1,2,4]triazine (6a) …
Number of citations: 30 pubs.acs.org
JP Olson, FI Carroll - Synthesis, 2011 - thieme-connect.com
An improved synthesis of phenylethynyl [1, 2, 4] methyltriazines is described. In this method, 5-methyl-3-methylthio [1, 2, 4] triazine is cross-coupled with various phenylacetylenes using …
Number of citations: 2 www.thieme-connect.com
NW Jacobsen, I Dejonge - Australian journal of chemistry, 1987 - CSIRO Publishing
5,6-Dimethyl-1,2,4-triazin-3-amine reacts with methyl iodide to give 3-amino-1,5,6-trimethyl-1,2,4-triazinium iodide and 2,5,6-trimethyl-l,2,4-triazin-3(2H)- imine hydriodide . The products …
Number of citations: 10 www.publish.csiro.au
FS Brière - hal-normandie-univ.archives …
1 1a (H) 2a (Me) MeOH- 99%(3a) 2 1b (Me) 2a (Me) MeOH- Traces 3 1b (Me) 2a (Me) MeCN CSA 0 4 1b (Me) 2b (H) MeCN CSA 0 5 1b (Me) 2c (Ph) MeCN CSA 0 6 1b (Me) 2d (OMe) …
F Buttard, C Berthonneau, MA Hiebel… - The Journal of …, 2019 - ACS Publications
An unprecedented catalytic aza-Michael addition to substituted 3-vinyl-1,2,4-triazines, as original bifunctional platforms for the domino conjugate addition inverse-electron-demand …
Number of citations: 9 pubs.acs.org
Z Zhu, DL Boger - The Journal of organic chemistry, 2022 - ACS Publications
The second example of selective N1/N4 1,4-cycloaddition (vs C3/C6 1,4-cycloaddition) of 1,2,4,5-tetrazines with preformed or in situ generated enamines now promoted by the Lewis …
Number of citations: 2 pubs.acs.org
AM Prokhorov, DN Kozhevnikov - Progress in Heterocyclic Chemistry, 2012 - Elsevier
The review covers work published in the calendar year 2011. Novel reaction chemistry and new ring synthetic methods for 1,2,3-triazines, 1,2,4-triazines, 1,3,5-triazines, tetrazines, and …
Number of citations: 3 www.sciencedirect.com
R Chinchilla, C Nájera - Chemical Society Reviews, 2011 - pubs.rsc.org
The coupling of aryl or vinyl halides with terminal acetylenes catalysed by palladium and other transition metals, commonly termed as Sonogashira cross-coupling reaction, is one of the …
Number of citations: 781 pubs.rsc.org
M Altuna-Urquijo - 2005 - search.proquest.com
A novel method of preparing substituted pyridines has been developed. This method uses readily available [3-ketoesters and amidrazone as starting materials. The pyridines obtained …
Number of citations: 7 search.proquest.com

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